molecular formula C11H10N2O4 B2985846 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid CAS No. 923696-64-4

4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid

Cat. No.: B2985846
CAS No.: 923696-64-4
M. Wt: 234.211
InChI Key: UBHJYGQUXFIJJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid is an organic compound with the molecular formula C11H10N2O4 and a molecular weight of 234.21 g/mol . This compound features a benzoic acid moiety linked to a 1,2,4-oxadiazole ring through a methoxy group. It is primarily used in research settings and has various applications in chemistry and biology.

Mechanism of Action

Target of Action

The primary targets of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid are currently unknown. The compound belongs to the class of 1,2,4-oxadiazoles, which have been reported to exhibit various biological activities . .

Mode of Action

Oxadiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific structure of the compound and the nature of the target .

Biochemical Pathways

Given the diverse biological activities reported for oxadiazole derivatives, it is likely that this compound could affect multiple pathways .

Pharmacokinetics

The compound has a molecular weight of 204.19 , which is within the range generally favorable for oral bioavailability. Its calculated LogP of 2.38 suggests moderate lipophilicity, which could influence its absorption and distribution. The compound also has five hydrogen bond acceptors and one hydrogen bond donor , which could impact its solubility and permeability.

Result of Action

Oxadiazole derivatives have been reported to exhibit various biological activities, including antibacterial, anti-mycobacterial, antitumor, and anti-viral effects . The specific effects of this compound would depend on its targets and mode of action.

Action Environment

The action of this compound could be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as suggested by the recommended storage conditions of -20°C . Additionally, the compound’s efficacy could be influenced by factors such as pH and the presence of other compounds in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 5-methyl-1,2,4-oxadiazole-3-methanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This structural feature may enhance its solubility and bioavailability compared to similar compounds .

Properties

IUPAC Name

4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-7-12-10(13-17-7)6-16-9-4-2-8(3-5-9)11(14)15/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHJYGQUXFIJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)COC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.